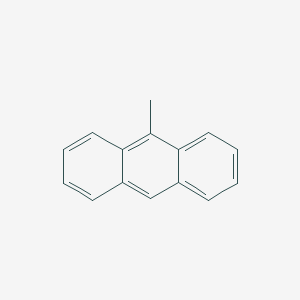

9-Methylanthracene

Description

Propriétés

IUPAC Name |

9-methylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGPAVAKSZHMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=CC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061134 | |

| Record name | 9-Methylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystals; [Sigma-Aldrich MSDS] | |

| Record name | 9-Methylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000501 [mmHg] | |

| Record name | 9-Methylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

779-02-2 | |

| Record name | 9-Methylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-METHYLANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Methylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NK4CIN03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 9-Methylanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 9-Methylanthracene, a fluorescent aromatic hydrocarbon. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work. This document details its chemical and physical characteristics, spectroscopic profile, synthesis, and safety protocols. All quantitative data is presented in clear, tabular formats for ease of reference. Detailed experimental methodologies for its synthesis and characterization are provided, along with visual workflows to aid in comprehension.

Chemical and Physical Properties

This compound is a tricyclic aromatic hydrocarbon. The presence of the methyl group at the 9-position influences its electronic properties and reactivity compared to the parent anthracene (B1667546) molecule.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₁₂ | [1][2] |

| Molecular Weight | 192.26 g/mol | [1][2] |

| CAS Number | 779-02-2 | [1][3] |

| Appearance | Yellow to gold crystalline solid | [3][4] |

| Melting Point | 77-81.5 °C | [1][5] |

| Boiling Point | 196-197 °C at 12 mmHg | [1][5] |

| Density | 1.066 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water. Soluble in toluene (B28343) and slightly soluble in benzene (B151609). | [4][6] |

Spectroscopic Properties

This compound exhibits characteristic absorption and fluorescence spectra, making it useful as a fluorescent probe and a building block for fluorescent materials.[6]

Table 2: Spectroscopic Data for this compound

| Spectrum | Wavelength (nm) | Solvent | Reference(s) |

| UV-Vis Absorption (λmax) | 366, 385, 405 | Cyclohexane | [7] |

| Fluorescence Emission (λem) | 413 | Not Specified | [7] |

Note on NMR Spectroscopy:

-

¹H NMR (in CDCl₃): Characteristic peaks are expected in the aromatic region (approx. 7.0-8.5 ppm) and a singlet for the methyl protons (approx. 2.7 ppm).

-

¹³C NMR (in CDCl₃): Signals for the aromatic carbons are observed between approximately 125-132 ppm, with a distinct signal for the methyl carbon around 14.5 ppm.[8][9]

Synthesis of this compound

A common and effective method for synthesizing this compound is a two-step process. The first step involves the Friedel-Crafts acylation of anthracene to produce 9-acetylanthracene (B57403). The second step is the reduction of the ketone group to a methyl group. Two common reduction methods are the Wolff-Kishner reduction and the Clemmensen reduction.

Experimental Protocol: Synthesis

Step 1: Friedel-Crafts Acylation of Anthracene to 9-Acetylanthracene

-

Materials:

-

Anthracene (purified)

-

Anhydrous benzene

-

Acetyl chloride

-

Anhydrous aluminum chloride

-

Ice

-

Concentrated hydrochloric acid

-

95% Ethanol

-

-

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, suspend anthracene in anhydrous benzene and acetyl chloride.

-

Cool the mixture to between -5°C and 0°C using an ice-salt bath.

-

Slowly add anhydrous aluminum chloride in portions, maintaining the temperature below 0°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes, then allow it to warm to 10°C.

-

The resulting red complex is collected by suction filtration and washed with dry benzene.

-

The complex is then hydrolyzed by adding it in small portions to a mixture of ice and concentrated hydrochloric acid with stirring.

-

Allow the mixture to warm to room temperature, and collect the crude 9-acetylanthracene by suction filtration.

-

Purify the crude product by recrystallization from 95% ethanol.

-

Step 2: Reduction of 9-Acetylanthracene to this compound

Method A: Wolff-Kishner Reduction (Huang-Minlon Modification)

-

Materials:

-

9-Acetylanthracene

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 9-acetylanthracene, diethylene glycol, and hydrazine hydrate.

-

Add potassium hydroxide pellets to the mixture.

-

Heat the mixture to reflux (approximately 100-120°C) for 1-2 hours to form the hydrazone.

-

Remove the reflux condenser and replace it with a distillation head.

-

Continue heating to distill off water and excess hydrazine, allowing the reaction temperature to rise to 190-200°C.

-

Maintain this temperature until the evolution of nitrogen ceases.

-

Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., toluene).

-

Wash the organic layer with water, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization.

-

Method B: Clemmensen Reduction

-

Materials:

-

9-Acetylanthracene

-

Mossy zinc

-

Mercuric chloride

-

Concentrated hydrochloric acid

-

Toluene

-

-

Procedure:

-

Prepare amalgamated zinc by mixing mossy zinc with a solution of mercuric chloride in dilute hydrochloric acid.

-

Decant the aqueous solution and add water, concentrated hydrochloric acid, and toluene to the amalgamated zinc.

-

Add 9-acetylanthracene to the mixture.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with additional toluene.

-

Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Synthesis Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. Item - 1H and 13C NMR data for compound (1) and (2), (CDCl3, δ in ppm, J in Hz) at 500 MHz. - figshare - Figshare [figshare.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 9-ACETYLANTHRACENE synthesis - chemicalbook [chemicalbook.com]

- 7. Cyclohexane Vibronic States: A Combined VUV Spectroscopy and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 9-Methylanthracene from Anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 9-methylanthracene from anthracene (B1667546). The document details a reliable two-step method involving Friedel-Crafts acylation followed by reduction, and also discusses the challenges associated with direct methylation. Experimental protocols, quantitative data, and reaction pathway visualizations are included to assist researchers in the successful synthesis of this compound.

Introduction

This compound is a polycyclic aromatic hydrocarbon that serves as a valuable building block in the synthesis of advanced materials and pharmaceutical compounds. Its unique photophysical properties make it a subject of interest in materials science for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. In drug development, the anthracene scaffold is found in various therapeutic agents, and the targeted methylation at the 9-position allows for the fine-tuning of molecular properties.

The synthesis of this compound from anthracene is most effectively achieved through a two-step process to ensure high selectivity and yield. This involves an initial Friedel-Crafts acylation to introduce an acetyl group at the 9-position, followed by the reduction of the resulting ketone to a methyl group. Direct methylation of anthracene is generally avoided due to the propensity for polyalkylation, which leads to a mixture of products that are difficult to separate.[1][2]

Recommended Synthetic Pathway: Acylation Followed by Reduction

The most reliable and high-yielding method for the synthesis of this compound from anthracene is a two-step process:

-

Friedel-Crafts Acylation: Anthracene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 9-acetylanthracene (B57403).[3]

-

Reduction: The carbonyl group of 9-acetylanthracene is then reduced to a methylene (B1212753) group to yield this compound. Two common and effective methods for this reduction are the Wolff-Kishner reduction (specifically the Huang-Minlon modification) and the Clemmensen reduction.[4][5]

Visualization of the Synthetic Pathway

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Anthracene to 9-Acetylanthracene

This procedure is adapted from a well-established protocol for the acetylation of anthracene.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anthracene | 178.23 | 50.0 g | 0.28 |

| Acetyl Chloride | 78.50 | 120 mL (132 g) | 1.68 |

| Aluminum Chloride (anhydrous) | 133.34 | 75.0 g | 0.56 |

| Benzene (B151609) (anhydrous) | 78.11 | 320 mL | - |

| 95% Ethanol (B145695) | - | As needed for recrystallization | - |

| Concentrated Hydrochloric Acid | - | As needed for workup | - |

| Ice | - | As needed for workup | - |

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, thermometer, and a calcium chloride drying tube, suspend 50.0 g (0.28 mol) of purified anthracene in 320 mL of anhydrous benzene and 120 mL (1.68 mol) of reagent-grade acetyl chloride.

-

Cool the flask in an ice-calcium chloride bath to maintain a temperature between -5°C and 0°C.

-

While stirring, add 75.0 g (0.56 mol) of anhydrous aluminum chloride in small portions, ensuring the temperature does not rise above 0°C.

-

After the addition is complete, continue stirring for an additional 30 minutes, then allow the temperature to slowly rise to 10°C.

-

A red complex will form. Collect this complex by suction filtration using a sintered-glass funnel and wash it with dry benzene.

-

In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

-

Add the collected red complex in small portions to the stirred ice-hydrochloric acid mixture.

-

Allow the mixture to warm to room temperature. The crude 9-acetylanthracene will precipitate.

-

Collect the crude product by suction filtration.

-

To purify, digest the crude product in 100-150 mL of boiling 95% ethanol for approximately 20 minutes.

-

Cool the suspension quickly and filter to remove any unreacted anthracene.

-

The 9-acetylanthracene will crystallize from the filtrate upon slow cooling. A second recrystallization from 95% ethanol should yield the purified product.

Expected Yield: 35-37 g (57-60%) of light-tan granules of 9-acetylanthracene.[3]

Step 2: Reduction of 9-Acetylanthracene to this compound

Two effective methods for this reduction are provided below.

This modified procedure is highly effective for the reduction of aryl ketones.[4][6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 9-Acetylanthracene | 220.27 | 10.0 g | 0.045 |

| Hydrazine (B178648) hydrate (B1144303) (85%) | 50.06 | ~10 mL | - |

| Potassium Hydroxide (B78521) | 56.11 | ~15 g | - |

| Diethylene Glycol | 106.12 | 100 mL | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 10.0 g (0.045 mol) of 9-acetylanthracene, 100 mL of diethylene glycol, and a stoichiometric excess of 85% hydrazine hydrate.

-

Add a significant excess of potassium hydroxide pellets.

-

Heat the mixture to reflux (approximately 100-120°C) for 1-2 hours to facilitate the formation of the hydrazone.

-

Remove the reflux condenser and replace it with a distillation head.

-

Continue heating to distill off water and excess hydrazine. The temperature of the reaction mixture will rise.

-

Once the temperature reaches 180-200°C, maintain it at this temperature for 3-4 hours to complete the reduction.

-

Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

The solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

This is a classic method for the reduction of aryl ketones.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 9-Acetylanthracene | 220.27 | 10.0 g | 0.045 |

| Mossy Zinc | 65.38 | 20 g | - |

| Mercuric Chloride | 271.52 | 2 g | - |

| Concentrated Hydrochloric Acid | - | 30 mL (and additional portions) | - |

| Toluene | 92.14 | 20 mL | - |

| Water | 18.02 | 15 mL | - |

Procedure:

-

Preparation of Zinc Amalgam: In a flask, mix 20 g of mossy zinc with a solution of 2 g of mercuric chloride in 20 mL of water and 1 mL of concentrated hydrochloric acid. Shake for 5 minutes and then decant the aqueous solution.

-

To the freshly prepared zinc amalgam, add 15 mL of water, 30 mL of concentrated hydrochloric acid, and 20 mL of toluene.

-

Add 10.0 g (0.045 mol) of 9-acetylanthracene to the mixture.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add small portions of concentrated hydrochloric acid to maintain the acidic conditions.

-

After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

-

Separate the organic (toluene) layer and extract the aqueous layer with additional toluene.

-

Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization from a suitable solvent.

Direct Methylation of Anthracene (Not Recommended)

Direct methylation of anthracene via a Friedel-Crafts alkylation reaction is generally not a practical synthetic route.

Challenges of Direct Methylation

-

Polyalkylation: The methyl group is an activating group, making the initial product, this compound, more reactive than anthracene itself. This leads to the formation of di- and poly-methylated anthracenes, resulting in a complex mixture of products that is difficult to separate.[1][2]

-

Lack of Selectivity: Friedel-Crafts alkylation on polycyclic aromatic hydrocarbons can lead to substitution at multiple positions, further complicating the product mixture.

Visualization of Direct Alkylation Challenges

Caption: Issues arising from direct Friedel-Crafts alkylation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the recommended two-step synthesis of this compound.

| Step | Reaction | Reactants | Key Conditions | Product | Yield | Reference |

| 1 | Friedel-Crafts Acylation | Anthracene, Acetyl Chloride, AlCl₃ | Benzene, -5°C to 10°C | 9-Acetylanthracene | 57-60% | [3] |

| 2A | Wolff-Kishner Reduction | 9-Acetylanthracene, Hydrazine Hydrate, KOH | Diethylene Glycol, 180-200°C | This compound | High (generally >80%) | [4] |

| 2B | Clemmensen Reduction | 9-Acetylanthracene, Zn(Hg), HCl | Toluene, Reflux | This compound | Variable | [5] |

Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₁₅H₁₂ |

| Molecular Weight | 192.26 g/mol |

| ¹H NMR | δ (ppm): ~3.1 (s, 3H, -CH₃), ~7.4-8.5 (m, 9H, Ar-H)[7] |

| ¹³C NMR | δ (ppm): ~14.5 (-CH₃), aromatic carbons in the range of ~124-132[8][9] |

| Mass Spectrum (EI) | m/z (%): 192 (M+, 100), 191 (M+-H, 60), 189 (M+-3H, 20)[10] |

| Infrared (IR) | Characteristic peaks for aromatic C-H stretching (~3050 cm⁻¹), C-C stretching (~1600, 1500 cm⁻¹), and C-H bending (~880, 740 cm⁻¹)[11] |

Conclusion

The synthesis of this compound from anthracene is most effectively and selectively achieved through a two-step process involving Friedel-Crafts acylation to form 9-acetylanthracene, followed by reduction of the acetyl group. Both the Wolff-Kishner (Huang-Minlon modification) and Clemmensen reductions are viable methods for the second step, with the choice often depending on the substrate's sensitivity to acidic or basic conditions. Direct methylation of anthracene is not recommended due to a lack of control and the formation of multiple products. The detailed protocols and data provided in this guide should serve as a valuable resource for researchers in the synthesis of this compound for various applications in materials science and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound(779-02-2) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Anthracene, 9-methyl- [webbook.nist.gov]

- 11. Anthracene, 9-methyl- [webbook.nist.gov]

Technical Guide to the Chemical Properties of 9-Methylanthracene (CAS 779-02-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 9-Methylanthracene (CAS 779-02-2). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data are summarized in clear tabular format, and detailed experimental protocols for key analytical methods are provided.

Core Chemical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a methyl group substituted on the anthracene (B1667546) core. This substitution influences its physical and chemical behaviors, distinguishing it from the parent anthracene molecule.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent typical data for this compound.

| Property | Value | Units |

| Molecular Formula | C₁₅H₁₂ | |

| Molecular Weight | 192.26 | g/mol |

| Appearance | Yellow to gold crystalline solid | |

| Melting Point | 77 - 79 | °C |

| Boiling Point | 196 - 197 (at 12 mmHg) | °C |

| Density | 1.066 | g/mL at 25 °C |

| Solubility | Insoluble in water. Soluble in toluene (B28343) and benzene. | |

| Flash Point | Not applicable |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and analytical techniques.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of solid this compound.

Materials:

-

This compound sample, finely powdered

-

Capillary tubes (one end sealed)

-

Melting point apparatus with a calibrated thermometer or digital sensor

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.

-

Capillary Loading: Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more precise measurement, heat the sample to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). The recorded range is the melting point of the sample.[1][2]

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the boiling point of this compound at a specific pressure.

Materials:

-

This compound sample

-

Small test tube (fusion tube)

-

Capillary tube (one end sealed)

-

Thiele tube filled with mineral oil

-

Thermometer

-

Bunsen burner or micro-burner

Procedure:

-

Sample Preparation: Place a small amount (0.5-1 mL) of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the assembly in the Thiele tube so that the thermometer bulb and sample are immersed in the mineral oil. Gently heat the side arm of the Thiele tube with a small flame.

-

Observation: As the oil heats, the sample will warm up, and a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

-

Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3][4][5][6]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

Pipette

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used.

-

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[7][8][9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid this compound to identify functional groups.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), IR grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet press and die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Dry the KBr thoroughly in an oven to remove any moisture.

-

Place 1-2 mg of the this compound sample in the agate mortar and grind it to a fine powder.

-

Add 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample by gentle grinding.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the die of the pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum shows the infrared absorption bands characteristic of the molecular vibrations of this compound.[11][12][13][14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound and to quantify it in a mixture.

Materials:

-

This compound sample

-

Appropriate solvent (e.g., dichloromethane, hexane)

-

GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent)

-

Autosampler vials

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent to a final concentration appropriate for GC-MS analysis (typically in the ng/µL to pg/µL range).

-

Instrumental Conditions:

-

Injector: Splitless mode, temperature ~280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A typical program for PAHs starts at a lower temperature (e.g., 60-80 °C), holds for a few minutes, and then ramps up to a final temperature of around 300-320 °C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

-

-

Analysis: Inject 1 µL of the sample solution into the GC-MS.

-

Data Analysis: Identify this compound by its retention time and its characteristic mass spectrum, which should show a prominent molecular ion peak (m/z 192). Quantification can be performed using an internal or external standard method.[16][17][18][19][20]

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in a sample mixture.

Materials:

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile (B52724), water)

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Instrumental Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of PAHs.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducible retention times.

-

Detector:

-

UV Detector: Monitor at a wavelength where this compound has strong absorbance (e.g., 254 nm).

-

Fluorescence Detector: Use an appropriate excitation and emission wavelength pair for higher sensitivity and selectivity.

-

-

-

Analysis: Inject a known volume of the sample (e.g., 10-20 µL) onto the HPLC system.

-

Data Analysis: Identify this compound by its retention time compared to a standard. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[21][22][23][24]

Metabolic Pathway

The metabolism of this compound has been studied in rat liver microsomal preparations. The primary metabolic routes involve oxidation of the methyl group and the aromatic ring system.[25][26][27][28][29][30][31][32]

References

- 1. westlab.com [westlab.com]

- 2. mt.com [mt.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. chem.latech.edu [chem.latech.edu]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 12. helsinki.fi [helsinki.fi]

- 13. eng.uc.edu [eng.uc.edu]

- 14. scienceijsar.com [scienceijsar.com]

- 15. shimadzu.com [shimadzu.com]

- 16. s4science.at [s4science.at]

- 17. tdi-bi.com [tdi-bi.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. agilent.com [agilent.com]

- 20. gcms.cz [gcms.cz]

- 21. wwwn.cdc.gov [wwwn.cdc.gov]

- 22. researchgate.net [researchgate.net]

- 23. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]

- 25. tandfonline.com [tandfonline.com]

- 26. The metabolism of this compound by rat-liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. academic.oup.com [academic.oup.com]

- 29. Stereoselective metabolism of 9-methyl-, 9-hydroxymethyl- and 9,10-dimethylanthracenes: absolute configurations and optical purities of trans-dihydrodiol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The metabolism of 9,10-dimethylanthracene by rat liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. academic.oup.com [academic.oup.com]

- 32. tandfonline.com [tandfonline.com]

Unveiling the Photon's Dance: A Technical Guide to the Photophysical Properties of 9-Methylanthracene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of 9-Methylanthracene, a fluorescent aromatic hydrocarbon of significant interest in various scientific domains. This document provides a comprehensive overview of its absorption, emission, fluorescence quantum yield, and fluorescence lifetime characteristics. Detailed experimental protocols for the characterization of these properties are provided, alongside graphical representations of the underlying photophysical principles and experimental workflows.

Core Photophysical Properties of this compound

This compound, a derivative of anthracene (B1667546), exhibits distinct photophysical behaviors governed by its electronic structure. The introduction of a methyl group at the 9-position of the anthracene core induces subtle yet significant changes in its interaction with light compared to the parent molecule. These properties are profoundly influenced by the surrounding solvent environment, including its polarity, viscosity, and temperature.

Data Presentation

The following tables summarize the key quantitative photophysical data for this compound in various solvents.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) |

| Cyclohexane | 366, 385 | 390, 413, 437 |

| Ethanol (B145695) | 366, 385 | 391, 414, 438 |

| Acetonitrile | 366, 385 | 391, 414, 438 |

Table 2: Fluorescence Lifetime of this compound in Various Hydrocarbon Solvents at Different Temperatures and Viscosities

| Solvent | Temperature (°C) | Viscosity (cP) | Fluorescence Lifetime (τ_f) (ns) |

| n-pentane | 20 | 0.24 | 4.9 |

| n-heptane | 20 | 0.42 | 5.4 |

| n-decane | 20 | 0.92 | 6.3 |

| n-hexadecane | 20 | 3.34 | 8.0 |

| Squalane | 20 | 30.1 | 10.2 |

| Paraffin Oil | 20 | 185 | 11.0 |

| n-heptane | 55 | 0.30 | 5.1 |

| n-decane | 55 | 0.58 | 5.9 |

| n-hexadecane | 55 | 1.80 | 7.3 |

| Squalane | 55 | 11.2 | 9.5 |

Note: Data in Table 2 is adapted from Blatt, E., Treloar, F. E., Ghiggino, K. P., & Gilbert, R. G. (1981). Viscosity and temperature dependence of fluorescence lifetimes of anthracene and this compound. The Journal of Physical Chemistry, 85(19), 2810-2816.

Fluorescence Quantum Yield (Φ_f)

Mandatory Visualizations

To elucidate the fundamental processes and experimental procedures, the following diagrams are provided.

References

A Comprehensive Technical Guide to the Solubility of 9-Methylanthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 9-methylanthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in various research and development fields. Due to the limited availability of comprehensive quantitative solubility data for this compound in the public domain, this guide also incorporates solubility data for the parent compound, anthracene (B1667546), to provide valuable qualitative and quantitative insights. The principle of "like dissolves like" suggests that the solubility behavior of anthracene can serve as a useful proxy for estimating the solubility of this compound in various organic solvents.

This guide presents available quantitative data in a structured format, details a robust experimental protocol for solubility determination, and provides a visual representation of the experimental workflow to aid in laboratory practice.

Quantitative Solubility Data

Quantitative solubility data for this compound is sparse. The following table summarizes the available data for this compound and provides a more extensive dataset for anthracene to facilitate comparative analysis and solvent selection. Researchers are strongly encouraged to experimentally verify the solubility of this compound in their specific solvents of interest.

Table 1: Solubility of this compound in Selected Solvents

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 25 | 0.0003[1][2][3] |

| Toluene | Not Specified | Soluble[1][2] |

| Benzene | Not Specified | Slightly Soluble[1][2] |

Table 2: Solubility of Anthracene in Various Organic Solvents at 25°C (as a proxy)

| Solvent | Molarity (mol/L) | Grams per 100g Solvent |

| Acetone | 0.24 | 4.28 |

| Acetonitrile | 0.04 | 0.71 |

| Benzene | 0.13 | 2.32 |

| 1-Butanol | 0.02 | 0.36 |

| Carbon Tetrachloride | 0.05 | 0.89 |

| Chloroform | 0.22 | 3.92 |

| Cyclohexane | 0.01 | 0.18 |

| Diethyl Ether | 0.09 | 1.60 |

| Dimethyl Sulfoxide | 0.03 | 0.53 |

| Ethanol | 0.01 | 0.18 |

| Ethyl Acetate | 0.11 | 1.96 |

| Heptane | 0.005 | 0.09 |

| Hexane | 0.004 | 0.07 |

| Methanol | 0.003 | 0.05 |

| 1-Octanol | 0.01 | 0.18 |

| Toluene | 0.15 | 2.67 |

| Xylene | 0.11 | 1.96 |

Note: The data for anthracene is compiled from various sources and should be used as a general guide. Experimental verification for this compound is crucial.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the isothermal saturation method, a common and reliable technique for determining the solubility of a solid compound like this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. This can range from several hours to a few days, depending on the solvent and solute. It is recommended to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for at least 24 hours while maintaining the constant temperature. This ensures that the supernatant is free of suspended particles.

-

-

Sampling and Filtration:

-

Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent from the dish or vial. This can be done in a fume hood at ambient temperature or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of this compound (77-79 °C). A vacuum oven is recommended for efficient and gentle solvent removal.

-

Once the solvent has completely evaporated, place the dish or vial in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the dish or vial containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

3. Calculation of Solubility:

The solubility can be expressed in various units. Here is the calculation for grams of solute per 100 grams of solvent:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of filtered solution) - (Mass of dissolved this compound)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal saturation method.

Caption: Workflow for the determination of this compound solubility.

Signaling Pathways and Logical Relationships

In the context of solubility, there are no biological signaling pathways to depict. However, a logical diagram can illustrate the key factors influencing the solubility of this compound.

References

Unveiling the Solid-State Architecture of 9-Methylanthracene: A Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 9-methylanthracene, a fundamental aromatic hydrocarbon. A comprehensive understanding of its solid-state arrangement is crucial for applications in materials science, organic electronics, and as a structural motif in medicinal chemistry. This document summarizes its crystallographic parameters, details the experimental protocols for its structural determination, and presents key molecular geometry data.

Crystallographic Profile of this compound

The three-dimensional arrangement of this compound in the solid state has been elucidated by single-crystal X-ray diffraction.[1][2] The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific arrangement of the molecules within the crystal lattice is described by the P2₁/n (or P2₁/c) space group.[1][2] Below are the key crystallographic parameters compiled from independent studies.

Table 1: Crystallographic Data for this compound

| Parameter | Value (Source 1)[1] | Value (Source 2)[2] |

| Chemical Formula | C₁₅H₁₂ | C₁₅H₁₂ |

| Formula Weight | 192.25 g/mol | 192.2 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| Unit Cell Dimensions | ||

| a | 8.423(2) Å | 8.920 (3) Å |

| b | 14.133(3) Å | 14.641 (4) Å |

| c | 8.818(2) Å | 8.078 (4) Å |

| α | 90° | 90° |

| β | 98.43(3)° | 96.47 (3)° |

| γ | 90° | 90° |

| Volume | 1037.1(4) ų | 1048.3 ų |

| Z (Molecules per unit cell) | 4 | 4 |

| Calculated Density | 1.230 g/cm³ | 1.22 Mg m⁻³ |

| Measured Density | - | 1.24 Mg m⁻³ |

Molecular Geometry

The precise positions of the atoms determined from the crystal structure analysis allow for the calculation of bond lengths and angles, providing insight into the molecular conformation. The anthracene (B1667546) core is largely planar, with slight distortions.[2]

Table 2: Selected Bond Lengths (Å) for this compound [1]

| Atom 1 | Atom 2 | Length (Å) |

| C(9) | C(9A) | 1.423(3) |

| C(9) | C(8A) | 1.428(3) |

| C(9) | C(11) | 1.508(3) |

| C(4A) | C(10A) | 1.429(3) |

| C(10) | C(10A) | 1.370(3) |

| C(1) | C(2) | 1.365(4) |

| C(2) | C(3) | 1.421(4) |

| C(3) | C(4) | 1.358(4) |

Table 3: Selected Bond Angles (°) for this compound [1]

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C(9A) | C(9) | C(8A) | 119.3(2) |

| C(9A) | C(9) | C(11) | 120.4(2) |

| C(8A) | C(9) | C(11) | 120.3(2) |

| C(10) | C(10A) | C(4A) | 121.2(2) |

| C(10) | C(10A) | C(9A) | 120.1(2) |

| C(4A) | C(10A) | C(9A) | 118.7(2) |

| C(1) | C(9A) | C(9) | 122.0(2) |

| C(4) | C(4A) | C(10A) | 121.9(2) |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from synthesis to data analysis.

Synthesis and Crystallization

Synthesis: this compound can be synthesized through established organic chemistry reactions.[1] One common method is the Grignard reaction between 9-bromoanthracene (B49045) and methylmagnesium bromide. Another approach is the Friedel-Crafts alkylation of anthracene.[1]

Purification: Following synthesis, the crude product requires purification to obtain a sample suitable for single crystal growth. This is typically achieved by column chromatography or recrystallization.[1]

Crystallization: The growth of high-quality single crystals is paramount for X-ray diffraction analysis. Yellow, lath-like crystals of this compound can be grown by the slow evaporation of a saturated solution.[1][2] A suitable solvent system, such as ethanol (B145695) or hexane, is chosen where the compound exhibits moderate solubility.[1] The solution is filtered to remove any impurities and then left undisturbed in a partially covered container, allowing for slow solvent evaporation over several days, which facilitates the formation of well-ordered crystals.[1]

Single-Crystal X-ray Diffraction

This is the primary technique used to determine the atomic and molecular structure of a crystal.

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[2] For this compound, data has been collected using Mo Kα radiation (λ = 0.7107 Å).[2] The intensities of a large number of independent reflections are measured.[2]

Structure Solution and Refinement: The collected diffraction data is then used to solve the crystal structure. The positions of the atoms in the unit cell are determined using direct methods.[2] These initial atomic positions are then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.[2]

Experimental Workflow

The logical flow of determining the crystal structure of this compound is depicted in the following diagram.

Caption: Workflow for the determination of the crystal structure of this compound.

This comprehensive overview of the crystal structure of this compound provides a solid foundation for researchers and professionals working with this molecule. The detailed crystallographic data and experimental protocols serve as a valuable resource for further studies in materials science and drug development.

References

The Discovery and History of 9-Methylanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylanthracene, a methylated polycyclic aromatic hydrocarbon (PAH), has been a subject of scientific inquiry for over a century. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and historical significance of this compound. It details key experimental protocols for its preparation and presents a curated summary of its quantitative data. Furthermore, this guide explores the compound's modern applications, particularly in the context of medicinal chemistry, and visualizes relevant synthetic and biological pathways.

Introduction

This compound (C₁₅H₁₂) is a yellow, crystalline solid derived from anthracene (B1667546), a three-ringed aromatic hydrocarbon.[1] Its unique photophysical properties, including fluorescence, have made it a valuable compound in organic synthesis and materials science. It serves as a crucial building block for dyes, pigments, and has been investigated for its potential in pharmaceutical intermediates.[1] This guide delves into the historical context of its discovery and the evolution of its synthesis, providing a foundational understanding for researchers in organic chemistry and drug development.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of synthetic methodologies for polycyclic aromatic hydrocarbons in the late 19th century. While a definitive first synthesis is not explicitly documented, the Elbs reaction , discovered by German chemist Karl Elbs in 1884, represents the earliest and most plausible method for the preparation of this compound.[1][2][3] The Elbs reaction involves the pyrolysis of an ortho-methyl-substituted benzophenone (B1666685) to yield a condensed aromatic system.[1][3][4] Although Elbs himself did not initially correctly interpret the structure of all the products due to the nascent understanding of naphthalene (B1677914) and anthracene chemistry, his work laid the foundation for the synthesis of many anthracene derivatives.[1]

Subsequent advancements in organic synthesis led to the development of more controlled and higher-yielding methods for the preparation of this compound, such as the Haworth synthesis and Friedel-Crafts reactions. A notable publication from 1957 by Hadler and Raha in The Journal of Organic Chemistry detailed the synthesis of C¹⁴ labeled this compound, indicating its established importance in research by the mid-20th century.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, purification, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂ | [1] |

| Molecular Weight | 192.26 g/mol | |

| CAS Number | 779-02-2 | [1] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 77-79 °C | |

| Boiling Point | 196-197 °C at 12 mmHg | |

| Density | 1.066 g/mL at 25 °C | |

| Solubility | Insoluble in water; Soluble in toluene, slightly soluble in benzene.[5][6] |

Table 2: Spectral Data of this compound

| Spectrum | Key Peaks/Signals | Reference |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic and methyl protons. | |

| ¹³C NMR (CDCl₃) | Resonances for aromatic carbons and the methyl carbon. | |

| IR (KBr) | Characteristic peaks for aromatic C-H and C=C stretching. | |

| UV-Vis (in solution) | Absorption maxima characteristic of the anthracene chromophore. | |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z = 192. |

Experimental Protocols for Synthesis

Several methods have been established for the synthesis of this compound. The following sections provide detailed protocols for three key historical and contemporary methods.

Elbs Reaction

The Elbs reaction provides a classical, albeit often low-yielding, route to this compound from o-methylbenzophenone.

Procedure:

-

Place o-methylbenzophenone in a round-bottom flask equipped with a reflux condenser.

-

Heat the ketone to a high temperature (typically 400-450 °C) in the absence of a solvent or catalyst.[4]

-

Continue heating until the evolution of water ceases.

-

Cool the reaction mixture, which will solidify upon cooling.

-

The crude product is then purified by recrystallization or sublimation to yield this compound.

Haworth Synthesis

The Haworth synthesis offers a more controlled, multi-step approach to constructing the anthracene framework.

Procedure:

-

Friedel-Crafts Acylation: React a suitable substituted 1,2,3,4-tetrahydronaphthalene (B1681288) derivative with an appropriate acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃).[7]

-

Reduction: The resulting keto group is reduced to a methylene (B1212753) group, typically via a Clemmensen or Wolff-Kishner reduction.

-

Cyclization: The reduced intermediate is then cyclized using a strong acid catalyst to form the third aromatic ring.

-

Aromatization: The cyclized product is aromatized, often through dehydrogenation, to yield this compound.[7]

Friedel-Crafts Acylation of Anthracene followed by Reduction

This is a common and relatively high-yielding laboratory-scale synthesis of 9-substituted anthracenes.

Step 1: Friedel-Crafts Acylation to 9-Acetylanthracene (B57403)

-

Suspend anthracene (1.0 eq) in a suitable solvent (e.g., carbon disulfide or nitrobenzene) in a three-necked flask equipped with a stirrer, dropping funnel, and a condenser.

-

Cool the suspension in an ice bath.

-

Slowly add aluminum chloride (AlCl₃) (2.0 eq) to the stirred suspension.

-

Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude 9-acetylanthracene by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Clemmensen Reduction to this compound

-

Prepare a zinc amalgam by adding mossy zinc to a solution of mercuric chloride in dilute hydrochloric acid.

-

Add the purified 9-acetylanthracene to a flask containing the zinc amalgam, concentrated hydrochloric acid, and a co-solvent such as toluene.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Visualizing Synthetic and Biological Pathways

General Synthetic Workflow for this compound

The following diagram illustrates a common experimental workflow for the synthesis of this compound via the Friedel-Crafts acylation and subsequent reduction of anthracene.

References

- 1. Elbs reaction - Wikipedia [en.wikipedia.org]

- 2. Karl Elbs - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemsoul: Organic Chemistry Mechanism: Elbs reaction: [chemsoul.blogspot.com]

- 5. Method of preparation of Anthracene - Pharmacareerinsider [pharmacareerinsider.com]

- 6. Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. gauthmath.com [gauthmath.com]

Spectroscopic Profile of 9-Methylanthracene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 9-methylanthracene, a polycyclic aromatic hydrocarbon of significant interest in materials science and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The data presented below includes ¹H and ¹³C NMR chemical shifts, which are crucial for structural confirmation and analysis.

¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals for the aromatic protons and the methyl group.[1] The chemical shifts are influenced by the electron-donating nature of the methyl group and the ring currents of the aromatic system.[2]

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

| CH₃ | 3.070 |

| H-1, H-8 | 8.261 |

| H-2, H-7 | 7.482 |

| H-3, H-6 | 7.436 |

| H-4, H-5 | 7.974 |

| H-10 | 8.311 |

Solvent: CDCl₃

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts are indicative of the different electronic environments of the carbon atoms within the molecule.[3][4]

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ | 14.5 |

| C-9 | 129.0 |

| C-1, C-8 | 124.9 |

| C-2, C-7 | 125.1 |

| C-3, C-6 | 125.4 |

| C-4, C-5 | 126.5 |

| C-10 | 128.6 |

| C-4a, C-10a | 131.5 |

| C-8a, C-9a | 130.1 |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups and vibrational modes of this compound. The spectrum exhibits characteristic absorption bands corresponding to C-H and C=C bonds within the aromatic structure. IR spectra of this compound have been obtained using various techniques, including as a capillary cell melt, an ATR suspension in acetone, and in the vapor phase.[7] The NIST WebBook also provides access to its condensed phase IR spectrum.[8]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | Aromatic C-H Stretch | Medium |

| ~2920 | Methyl C-H Stretch | Weak |

| ~1620, 1450, 1400 | Aromatic C=C Stretch | Strong |

| ~880, 740 | C-H Out-of-Plane Bending | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. The absorption spectrum is characterized by multiple bands in the ultraviolet region, corresponding to π → π* transitions.[9][10] The S₀–S₁ absorption spectra have been measured in the ultraviolet region between 330 and 375 nm.[11] An excitation peak at 366 nm has also been reported.[12]

Table 4: UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent/Conditions |

| ~254 | Not specified | Not specified |

| ~348 | Not specified | Not specified |

| ~366 | Not specified | Not specified |

| ~386 | Not specified | Not specified |

Experimental Protocols

The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

High-resolution solution-state NMR spectroscopy is the primary method for characterizing the structure of organic molecules.[13]

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, typically CDCl₃, in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

¹³C NMR Acquisition: ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Infrared spectroscopy can be performed on solid or liquid samples.[14] For a solid sample like this compound, several preparation techniques can be used.[15][16]

-

Thin Solid Film: The solid is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[17] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.[17]

-

Potassium Bromide (KBr) Pellet: A small amount of the sample is finely ground with dry KBr powder.[16][18] The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the spectrometer's sample holder.

-

Nujol Mull: The solid sample is ground to a fine paste with Nujol (a mineral oil).[16][18] The resulting mull is then placed between two salt plates for analysis. The characteristic peaks of Nujol must be accounted for when interpreting the spectrum.[16][18]

-

Attenuated Total Reflectance (ATR): The solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[14] The IR beam interacts with the sample at the surface of the crystal.

UV-Vis Spectroscopy

UV-Visible spectroscopy is typically performed on dilute solutions.[19]

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a known mass of the compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). This stock solution is then diluted to an appropriate concentration to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range, typically from 200 to 400 nm for aromatic compounds.[20] The instrument plots absorbance versus wavelength.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound(779-02-2) 1H NMR [m.chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound(779-02-2) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | C15H12 | CID 13068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Anthracene, 9-methyl- [webbook.nist.gov]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Absorption [9-Methyl Anthracene] | AAT Bioquest [aatbio.com]

- 13. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. scribd.com [scribd.com]

- 16. webassign.net [webassign.net]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. ej-eng.org [ej-eng.org]

- 20. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

A Technical Deep Dive: Unraveling the Absorption Spectrum of 9-Methylanthracene through Experimental and Theoretical Lenses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the absorption spectrum of 9-Methylanthracene, a fluorescent polycyclic aromatic hydrocarbon (PAH) of significant interest in various scientific and technological fields. By juxtaposing high-resolution experimental data with sophisticated theoretical calculations, this document aims to offer a detailed understanding of the electronic transitions that govern the molecule's interaction with ultraviolet and visible light. This information is critical for applications ranging from the development of novel fluorescent probes and organic light-emitting diodes (OLEDs) to environmental monitoring and fundamental photochemical studies.

Introduction

This compound, a derivative of anthracene (B1667546), possesses a unique photophysical profile characterized by strong absorption in the ultraviolet region. The addition of a methyl group at the 9-position of the anthracene core induces subtle yet significant alterations to its electronic structure, influencing the energies and intensities of its absorption bands. A thorough characterization of these properties is paramount for predicting its behavior in various chemical environments and for the rational design of new materials with tailored optical characteristics. This guide will delve into both the experimental determination of the absorption spectrum of this compound in various media and the theoretical predictions obtained through Time-Dependent Density Functional Theory (TD-DFT), providing a holistic view of its spectroscopic properties.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data obtained from both experimental measurements and theoretical calculations of the absorption spectrum of this compound. This side-by-side comparison facilitates a direct assessment of the accuracy of the theoretical models and provides a consolidated reference for researchers.

| Parameter | Experimental Value | Theoretical Value |

| Solvent/Phase | ||

| Gas Phase | 330 - 375 nm (S₀-S₁ transition)[1][2] | Very good match with experiment[1][2] |

| Cyclohexane | 366 nm, 385 nm[3] | Not Available |

| Ethanol | 366 nm, 385 nm[3] | Not Available |

| Acetonitrile | 366 nm, 385 nm[3] | Not Available |

| Molar Absorptivity (ε) | ||

| Cyclohexane at ~366 nm | ~10,000 L mol⁻¹ cm⁻¹ (estimated from NIST data)[4] | Not Available |

Note: The theoretical values for absorption maxima in different solvents and molar absorptivity are not explicitly available in the reviewed literature. The gas-phase theoretical results were reported to have a "very good match" with the experimental data.

Methodologies: A Closer Look at the Protocols

Experimental Protocol: UV-Vis Absorption Spectroscopy

The experimental absorption spectra of this compound are typically acquired using a dual-beam UV-Vis spectrophotometer. The following protocol outlines the general procedure:

-

Sample Preparation:

-

Stock solutions of this compound are prepared in the desired solvent (e.g., cyclohexane, ethanol, acetonitrile) at a concentration of approximately 1x10⁻³ M.

-

From the stock solution, dilute solutions (typically in the range of 1x10⁻⁵ to 1x10⁻⁶ M) are prepared to ensure that the absorbance values fall within the linear range of the instrument (generally below 1.0) to adhere to the Beer-Lambert Law.

-

-

Instrumentation and Measurement:

-

A quartz cuvette with a 1 cm path length is used for the measurements.

-

The spectrophotometer is first blanked using the pure solvent.

-

The absorption spectrum of the this compound solution is then recorded over a wavelength range of approximately 250 nm to 500 nm.

-

The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

-

For high-resolution gas-phase measurements, more advanced techniques like cavity ring-down spectroscopy are employed. In a study by Salama and coworkers, the S₀–S₁ absorption spectrum of this compound was measured in the ultraviolet region between 330 and 375 nm in a supersonic free-jet expansion of argon[1][2].

Theoretical Protocol: Time-Dependent Density Functional Theory (TD-DFT)

Theoretical calculations of the absorption spectrum of this compound are predominantly performed using Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical method is well-suited for predicting the electronic excitation energies and oscillator strengths of organic molecules. The general workflow is as follows:

-

Ground State Geometry Optimization:

-

The molecular geometry of this compound in its electronic ground state (S₀) is optimized using Density Functional Theory (DFT).

-

A common choice of functional and basis set for such calculations on PAHs is the B3LYP functional combined with a correlation-consistent basis set such as cc-pVTZ[1].

-

-

Excited State Calculations:

-

Following the geometry optimization, a TD-DFT calculation is performed to compute the vertical excitation energies to the lowest-lying singlet excited states (e.g., S₁, S₂, S₃...).

-

This calculation also yields the oscillator strength (f) for each electronic transition, which is related to the intensity of the absorption band.

-

-

Spectrum Simulation:

-

The calculated excitation energies (which correspond to λmax) and their associated oscillator strengths are used to simulate the absorption spectrum. Each electronic transition is typically broadened using a Gaussian or Lorentzian function to mimic the experimental line shape.

-

Visualizing the Workflows and Relationships

To further elucidate the methodologies and the interplay between experimental and theoretical approaches, the following diagrams are provided.

Experimental workflow for UV-Vis absorption spectroscopy.

Theoretical workflow for TD-DFT calculation of the absorption spectrum.

Logical relationship between experimental and theoretical approaches.

Conclusion

The absorption spectrum of this compound has been thoroughly investigated using both experimental and theoretical methodologies. Experimental studies have precisely determined the absorption maxima in the gas phase and in various organic solvents, providing a solid foundation for understanding its photophysical behavior. Theoretical calculations employing Time-Dependent Density Functional Theory have shown to be a powerful tool in complementing experimental findings, with reports indicating a very good agreement between calculated and measured gas-phase spectra[1][2].